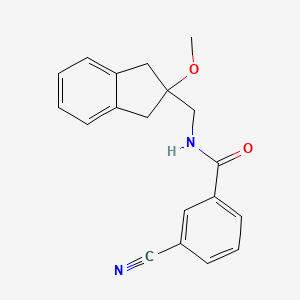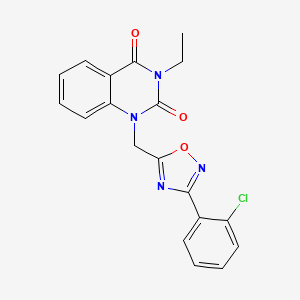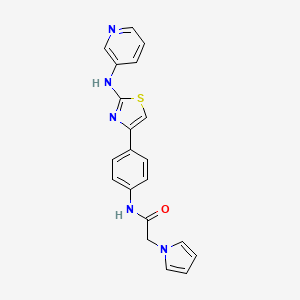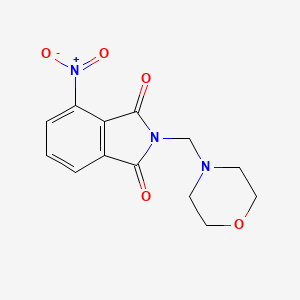![molecular formula C20H16ClN5O3S B2843854 2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 952853-68-8](/img/structure/B2843854.png)
2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It belongs to the class of compounds known as [1,3,4]thiadiazolo[3,2-a]pyrimidines . These compounds are well-known structural analogues of various building blocks in several drug candidates .
Synthesis Analysis
The synthesis of such compounds involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This protocol offers several advantages such as rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .Scientific Research Applications
Anticancer Properties
The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, evaluating its cytotoxicity and ability to inhibit tumor growth. Further studies could explore its mechanism of action and its potential as a targeted therapy for specific cancer types .
Antimicrobial Activity
Given the presence of heterocyclic rings and functional groups, this compound may exhibit antimicrobial properties. Researchers could explore its effectiveness against bacteria, fungi, and other pathogens. Investigating its mode of action and potential synergies with existing antibiotics would be valuable .
Anti-inflammatory Effects
The furan moiety in the compound suggests possible anti-inflammatory properties. Researchers could study its impact on inflammatory pathways, cytokine production, and tissue damage. Understanding its mechanism of action could lead to novel anti-inflammatory drugs .
Neuroprotective Potential
Considering the central nervous system’s vulnerability to oxidative stress and inflammation, this compound might have neuroprotective effects. Researchers could explore its ability to prevent neurodegenerative diseases or enhance neuronal survival .
Drug Delivery Systems
The compound’s unique structure could serve as a building block for drug delivery systems. Researchers might investigate its use in targeted drug delivery, enhancing bioavailability, and minimizing side effects .
Materials Science and Catalysis
Beyond biological applications, the compound’s heterocyclic rings and functional groups make it interesting for materials science. It could serve as a ligand in coordination chemistry or as a precursor for novel materials. Additionally, its potential as a catalyst in organic transformations warrants exploration .
Future Directions
The future directions for this compound could involve further exploration of its potential biomedical applications, given that similar compounds have shown antioxidant and cytotoxic activities . Additionally, improvements in the synthesis process could also be a focus, aiming for increased yield, reduced reaction time, and enhanced eco-friendliness .
properties
IUPAC Name |
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c21-12-3-1-4-13(7-12)26-18-16(10-23-26)19(28)25-14(11-30-20(25)24-18)8-17(27)22-9-15-5-2-6-29-15/h1-7,10,14H,8-9,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZSLOYDEJXIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)

![2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2843783.png)
![Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2843784.png)


![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2843788.png)
![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)

![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)
